9H-Carbazole-9-propanol
Overview
Description
9H-Carbazole-9-propanol is an organic compound with the molecular formula C15H15NO. It is a derivative of carbazole, a nitrogen-containing heterocyclic aromatic compound. This compound is of significant interest due to its versatile applications in various fields, including pharmaceuticals, materials science, and organic electronics.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Carbazole-9-propanol typically involves the reaction of carbazole with propylene oxide under basic conditions. The reaction proceeds through nucleophilic addition, where the nitrogen atom in carbazole attacks the epoxide ring of propylene oxide, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the final product. The reaction is typically carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography techniques.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert this compound into its corresponding amine or alcohol derivatives. Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: The compound can participate in substitution reactions, where functional groups on the carbazole ring are replaced with other groups. Halogenation and nitration are typical examples of substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in acetic acid.
Major Products Formed:
Oxidation: Carbazole-9-carboxylic acid.
Reduction: 9H-Carbazole-9-amine.
Substitution: 9-Bromo-9H-carbazole.
Scientific Research Applications
9H-Carbazole-9-propanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its use in drug development, particularly for its potential as a pharmacophore in designing new therapeutic agents.
Industry: In materials science, this compound is used in the development of organic semiconductors and light-emitting diodes (LEDs). Its ability to form stable films makes it suitable for electronic applications.
Mechanism of Action
The mechanism of action of 9H-Carbazole-9-propanol involves its interaction with various molecular targets. In biological systems, it can bind to specific proteins or enzymes, modulating their activity. For example, it may inhibit certain kinases involved in cell signaling pathways, leading to antiproliferative effects in cancer cells. The compound’s ability to donate or accept electrons also plays a role in its activity in electronic applications, where it facilitates charge transport in organic semiconductors.
Comparison with Similar Compounds
9H-Carbazole: The parent compound, which lacks the propanol group.
9H-Fluorene: A structurally related compound with similar aromatic properties.
Dibenzothiophene: Another heterocyclic compound with sulfur instead of nitrogen.
Comparison:
Uniqueness: 9H-Carbazole-9-propanol is unique due to the presence of the propanol group, which imparts additional functionalization possibilities. This makes it more versatile in synthetic applications compared to 9H-Carbazole.
Properties: Compared to 9H-Fluorene and Dibenzothiophene, this compound has distinct electronic properties due to the nitrogen atom in the carbazole ring. This influences its reactivity and makes it suitable for specific applications in organic electronics and pharmaceuticals.
Properties
IUPAC Name |
3-carbazol-9-ylpropan-1-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO/c17-11-5-10-16-14-8-3-1-6-12(14)13-7-2-4-9-15(13)16/h1-4,6-9,17H,5,10-11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQRKOSUQYWVPKU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2CCCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901313649 | |
Record name | 9H-Carbazole-9-propanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901313649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54060-74-1 | |
Record name | 9H-Carbazole-9-propanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54060-74-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 9H-Carbazole-9-propanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901313649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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